Seryl-lysyl-aspartic acid
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Overview
Description
Seryl-lysyl-aspartic acid (SKDA) is a tripeptide consisting of serine, lysine, and aspartic acid. It is a naturally occurring peptide found in extracellular matrix proteins and has been extensively studied for its role in cell adhesion and signaling. In recent years, SKDA has gained attention for its potential applications in scientific research, particularly in the fields of tissue engineering and regenerative medicine.
Scientific Research Applications
1. Structural Studies and Enzymatic Functions
Seryl-lysyl-aspartic acid is studied in the context of amino-acyl tRNA synthetases. For instance, lysyl-tRNA synthetase, which shows homology with aspartyl-tRNA synthetase, has been explored in its crystal structure to understand its role in catalyzing the attachment of amino acids to tRNA. This research is significant in understanding the molecular basis of protein synthesis and has implications in genetics and cellular biology (Onesti, Miller, & Brick, 1995).
2. Biochemical Studies
Biochemical studies, such as the investigation of lysyl hydroxylase, an enzyme catalyzing the formation of hydroxylysine in collagens, are pivotal. Such studies often involve mutation analysis, like converting histidines and aspartates to other amino acids, to understand the enzyme's function and its interaction with metal ions like Fe. This research aids in comprehending enzyme mechanisms and has applications in biochemistry and medicine (Pirskanen et al., 1996).
3. Biological Mineralization Studies
Research on the spontaneous precipitation of CaCO3 polymorphs in the presence of amino acids, including seryl-lysyl-aspartic acid, contributes to our understanding of biomineralization processes. This is relevant in geology and materials science, as it provides insights into how organic molecules influence mineral formation (Štajner et al., 2018).
4. Evolutionary and Functional Analysis
Investigating the evolutionary relationships and functional aspects of class 2 aminoacyl-tRNA synthetases, which include enzymes for various amino acids such as seryl-lysyl-aspartic acid, is crucial in evolutionary biology and molecular genetics. These studies provide insights into the evolution of protein synthesis mechanisms (Cusack, Hartlein, & Leberman, 1991).
5. Role in Catalysis and Enzyme Mechanisms
Research into the catalytic role of active site aspartic acid in enzymes like serine proteases, where aspartic acid is part of the catalytic triad, is significant in understanding enzyme kinetics and mechanisms. This has implications in enzymology and pharmaceutical sciences (Craik et al., 1987).
properties
CAS RN |
111245-28-4 |
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Product Name |
Seryl-lysyl-aspartic acid |
Molecular Formula |
C13H24N4O7 |
Molecular Weight |
348.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H24N4O7/c14-4-2-1-3-8(16-11(21)7(15)6-18)12(22)17-9(13(23)24)5-10(19)20/h7-9,18H,1-6,14-15H2,(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t7-,8-,9-/m0/s1 |
InChI Key |
PPNPDKGQRFSCAC-CIUDSAMLSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |
SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
sequence |
SKD |
synonyms |
Ser-Lys-Asp seryl-lysyl-aspartic acid SKD tripeptide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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